molecular formula C16H16F2N2O2S B5285239 1-(2,5-difluorobenzenesulfonyl)-4-phenylpiperazine

1-(2,5-difluorobenzenesulfonyl)-4-phenylpiperazine

Cat. No.: B5285239
M. Wt: 338.4 g/mol
InChI Key: JEIOXSBCOHMMKY-UHFFFAOYSA-N
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Description

1-(2,5-Difluorobenzenesulfonyl)-4-phenylpiperazine is a chemical compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a difluorobenzenesulfonyl group attached to a phenylpiperazine moiety

Mechanism of Action

Target of Action

The primary target of 1-[(2,5-difluorophenyl)sulfonyl]-4-phenylpiperazine is Pyruvate kinase PKM . Pyruvate kinase is an enzyme involved in glycolysis, which is a crucial metabolic pathway for cellular respiration.

Mode of Action

It is known to interact with its target, pyruvate kinase pkm . The interaction between the compound and its target could lead to changes in the enzyme’s activity, potentially affecting the rate of glycolysis.

Biochemical Pathways

The compound’s interaction with Pyruvate kinase PKM suggests that it may affect the glycolysis pathway . This pathway is responsible for the breakdown of glucose, providing energy

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-difluorobenzenesulfonyl)-4-phenylpiperazine typically involves the reaction of 2,5-difluorobenzenesulfonyl chloride with 4-phenylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Difluorobenzenesulfonyl)-4-phenylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed depend on the type of reaction. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative .

Scientific Research Applications

1-(2,5-Difluorobenzenesulfonyl)-4-phenylpiperazine has several scientific research applications:

Comparison with Similar Compounds

  • 2,5-Difluorobenzenesulfonyl chloride
  • 4-Fluorobenzenesulfonyl chloride
  • 2,6-Difluorobenzenesulfonyl chloride

Comparison: 1-(2,5-Difluorobenzenesulfonyl)-4-phenylpiperazine is unique due to the presence of both the difluorobenzenesulfonyl and phenylpiperazine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research applications .

Properties

IUPAC Name

1-(2,5-difluorophenyl)sulfonyl-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N2O2S/c17-13-6-7-15(18)16(12-13)23(21,22)20-10-8-19(9-11-20)14-4-2-1-3-5-14/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEIOXSBCOHMMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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